5-(2,5-Dimethyl-pyrrol-1-yl)-2-hydroxy-benzoic acid
Overview
Description
“5-(2,5-Dimethyl-pyrrol-1-yl)-2-hydroxy-benzoic acid” is a chemical compound. However, there is limited information available about this specific compound. A similar compound, “(2,5-Dimethyl-1H-pyrrol-1-yl)acetic acid”, has been described with an empirical formula of C8H11NO2 and a molecular weight of 153.181.
Synthesis Analysis
There is no direct information available on the synthesis of “5-(2,5-Dimethyl-pyrrol-1-yl)-2-hydroxy-benzoic acid”. However, a related compound, “4-(2,5-dimethyl-pyrrol-1-yl)benzoic acid isopropylidene-hydrazide”, was synthesized by reacting the starting compound with acetone2.
Molecular Structure Analysis
The molecular structure of “5-(2,5-Dimethyl-pyrrol-1-yl)-2-hydroxy-benzoic acid” is not directly available. However, a related compound, “4- [5- (2,5-Dimethyl-pyrrol-1-yl)- [1, 3, 4] thiadiazol-2-ylsulfanylmethyl]-6-methoxy-chromen-2-one (DTYMC)”, was studied for its photophysical and electrochemical parameters3.
Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “5-(2,5-Dimethyl-pyrrol-1-yl)-2-hydroxy-benzoic acid”.
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(2,5-Dimethyl-pyrrol-1-yl)-2-hydroxy-benzoic acid” are not directly available. However, a related compound, “(2,5-Dimethyl-1H-pyrrol-1-yl)acetic acid”, is a solid form with a SMILES string of Cc1ccc ©n1CC (O)=O1.
Scientific Research Applications
Antibacterial and Antitubercular Agents
5-(2,5-Dimethyl-pyrrol-1-yl)-2-hydroxy-benzoic acid and its analogs have been extensively studied for their potential as antibacterial and antitubercular agents. A series of these compounds, including derived oxadiazoles, triazoles, and pyrroles, have demonstrated significant antibacterial and antitubercular activities. These findings are particularly relevant in the treatment of infections caused by various strains of Mycobacterium tuberculosis, the bacteria responsible for tuberculosis (Joshi et al., 2008); (Joshi et al., 2012); (Joshi et al., 2013).
Thermo-Responsive Materials
Aryl-substituted derivatives of pyrrole, including 5-(2,5-dimethyl-pyrrol-1-yl)-2-hydroxy-benzoic acid, have been utilized to develop thermo-responsive materials. These materials display unique fluorescence properties in the solid state, making them useful for temperature monitoring in specific ranges. This property is particularly leveraged in applications where temperature-sensitive materials are required (Han et al., 2013).
EPH-Ephrin Antagonists
Compounds derived from 5-(2,5-dimethyl-pyrrol-1-yl)-2-hydroxy-benzoic acid have been identified as potential EPH receptor inhibitors. These compounds can block interactions within the EPH-ephrin signaling system, which is significant in various pathological conditions. This application is crucial in understanding the role of EPH kinases in diseases (Lodola et al., 2014).
Synthesis of Complex Organic Molecules
5-(2,5-Dimethyl-pyrrol-1-yl)-2-hydroxy-benzoic acid derivatives are used in the synthesis of complex organic molecules. These derivatives play a role in various chemical reactions leading to the creation of new molecular structures with potential applications in medicinal chemistry and material science. Examples include the synthesis of isoxazoline incorporated pyrrole derivatives and other complex compounds (Kumar et al., 2017)
Safety And Hazards
Future Directions
The future directions of “5-(2,5-Dimethyl-pyrrol-1-yl)-2-hydroxy-benzoic acid” are not directly known. However, a related compound, “4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide”, was found to be effective in increasing monoclonal antibody production, suggesting that further structural optimization of 2,5-dimethylpyrrole derivatives could lead to improved production and quality control of monoclonal antibodies4.
properties
IUPAC Name |
5-(2,5-dimethylpyrrol-1-yl)-2-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-8-3-4-9(2)14(8)10-5-6-12(15)11(7-10)13(16)17/h3-7,15H,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDOGIZEEBHJSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC(=C(C=C2)O)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354603 | |
Record name | 5-(2,5-Dimethyl-pyrrol-1-yl)-2-hydroxy-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70354603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,5-Dimethyl-pyrrol-1-yl)-2-hydroxy-benzoic acid | |
CAS RN |
313701-92-7 | |
Record name | 313701-92-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=731232 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(2,5-Dimethyl-pyrrol-1-yl)-2-hydroxy-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70354603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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